molecular formula C25H26N2O6 B11153412 9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11153412
M. Wt: 450.5 g/mol
InChI Key: GYRCGZLJXKBDSV-UHFFFAOYSA-N
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Description

9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the core chromenone structure, followed by the introduction of the pyrazole moiety and the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the oxidation state of specific functional groups.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-7-methoxy-8-methylflavanone: A flavonoid with similar structural features.

    5-hydroxy-3’,4’,7-trimethoxyflavone: Another flavonoid with comparable functional groups.

Uniqueness

9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a chromenone core with a pyrazole and trimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C25H26N2O6/c1-12-8-18-22(14-6-5-7-15(14)25(29)33-18)23(28)21(12)17-11-16(26-27-17)13-9-19(30-2)24(32-4)20(10-13)31-3/h8-10,16,26,28H,5-7,11H2,1-4H3

InChI Key

GYRCGZLJXKBDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=C(C(=C5)OC)OC)OC)O

Origin of Product

United States

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